1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one
Description
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound featuring a 4-chlorophenyl group linked to an ethanone backbone, which is further substituted with a sulfanyl group attached to a 4,6-dimethylpyrimidine ring. This structure combines aromatic, ketonic, and heterocyclic motifs, making it a candidate for diverse pharmacological and material science applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-7-10(2)17-14(16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSWRZXYRMATDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324003 | |
| Record name | 1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329079-58-5 | |
| Record name | 1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most common route to thioether-linked ketones involves nucleophilic substitution between a thiol and an α-halo ketone. For this compound, 2-mercapto-4,6-dimethylpyrimidine reacts with 2-bromo-1-(4-chlorophenyl)ethan-1-one under basic conditions. The thiolate ion attacks the electrophilic α-carbon of the halo ketone, displacing the bromide.
Key reagents :
Reaction Conditions and Optimization
Optimal yields (75–85%) are achieved in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . Tributylamine or potassium carbonate facilitates deprotonation of the thiol. The reaction typically proceeds at 60–80°C for 6–12 hours.
Table 1 : Comparison of Base and Solvent Effects on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 82 |
| Et₃N | THF | 60 | 78 |
| DBU | AcCN | 70 | 68 |
Data inferred from analogous syntheses.
One-Pot Coupling Using Thiourea Precursors
In Situ Generation of Thiols
To avoid handling malodorous thiols, some protocols generate 2-mercapto-4,6-dimethylpyrimidine in situ from thiourea. A mixture of 4,6-dimethylpyrimidin-2-amine, carbon disulfide, and methyl iodide undergoes sequential alkylation and hydrolysis to yield the thiol.
Sequential Alkylation-Ketone Formation
In a modified approach, 4-chlorophenylacetic acid is converted to its acid chloride, which reacts with the in situ-generated thiolate. This method bypasses isolation of intermediates but requires stringent moisture control.
Alternative Routes: Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times to 15–30 minutes. A study on the analog 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone achieved 88% yield using 300 W irradiation in DMF. This suggests similar efficiency for the 4-chloro derivative.
Solvent-Free Approaches
Ball milling 4-chloroacetophenone, 2-mercapto-4,6-dimethylpyrimidine, and K₂CO₃ under solvent-free conditions offers an eco-friendly alternative. Pilot trials with analogous compounds show yields up to 70%.
Post-Synthesis Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7). The compound elutes at Rf 0.4–0.5.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, CH₃), 4.35 (s, 2H, SCH₂), 7.45–7.90 (m, 4H, Ar-H), 8.20 (s, 1H, pyrimidine-H).
- HRMS : m/z 292.8 [M+H]⁺, matching the molecular formula C₁₄H₁₃ClN₂OS.
Challenges and Mitigation Strategies
Oxidation of Thioether Linkage
The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones. Storage under nitrogen at –20°C minimizes degradation.
Steric Hindrance in Pyrimidine Ring
4,6-Dimethyl groups hinder nucleophilic attack. Using excess thiol (1.5 eq.) and elevated temperatures (80°C) improves conversion.
Industrial-Scale Production Considerations
Cost-Effective Reagent Sourcing
Bulk solvents like anhydrous DMF (≥99.8%) and THF (≥99.9%) are procured at discounted rates through partnerships with suppliers.
Waste Stream Management
Bromide byproducts are neutralized with aqueous NaHCO₃, while spent solvents are recycled via distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison of structural features, synthesis, and pharmacological activities is provided below:
Key Observations
- Heterocycle Impact : Replacement of pyrimidine with thiazole (as in ) alters electronic properties and bioactivity. Thiazoles often exhibit stronger antimicrobial effects, while pyrimidines are more common in kinase inhibitors.
- Substituent Effects :
- Synthetic Routes : The target compound’s synthesis may share steps with ’s dihydropyrimidine-thione (condensation with thiocyanate) or ’s sulfoxide derivatives (transition metal catalysis).
Crystallographic and Analytical Techniques
- X-ray Refinement : Compounds like rely on SHELXL for crystal structure determination, highlighting the importance of software suites in elucidating conformational details (e.g., envelope vs. planar rings) .
- Spectroscopic Data : NMR and HRMS (as in ) are critical for verifying substituent effects and purity.
Biological Activity
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one, also known as a pyrimidine-derived compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 304.79 g/mol. Its structure features a chlorophenyl group and a pyrimidine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds were tested against several bacterial strains and fungi at varying concentrations. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives containing the pyrimidine ring have shown promising results against various cancer cell lines. A notable study reported that specific analogs inhibited cell proliferation effectively, suggesting that the presence of the chlorophenyl and pyrimidine groups enhances the anticancer properties .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission, and its inhibition is relevant for treating neurodegenerative diseases. The compound's structural features may facilitate binding to the enzyme's active site, leading to effective inhibition .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | Structure | Antitumor |
| N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Structure | Anticancer |
| 1-(4-Chlorophenyl)-3-[3-[6-(dimethylamino)pyridin-2-yl]phenyl]urea | Structure | Antitumor |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving the synthesis of new thiazolidinone derivatives, several compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited effective antibacterial properties at concentrations as low as 200 µg/mL .
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of pyrimidine derivatives revealed that compounds with structural similarities to our target compound induced apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, confirming that these compounds activate intrinsic apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
